Cas no 1205552-71-1 (N-Boc-9-(methylamino)nonan-1-ol)

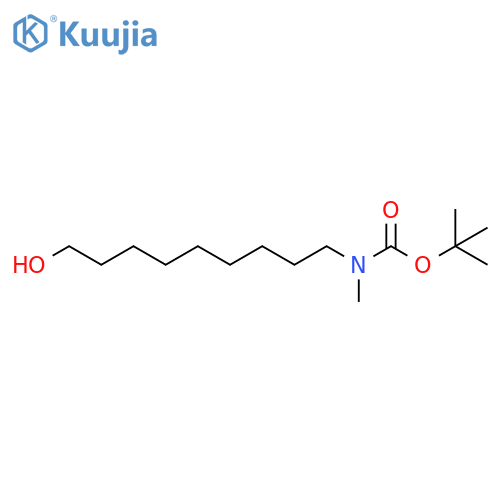

1205552-71-1 structure

商品名:N-Boc-9-(methylamino)nonan-1-ol

N-Boc-9-(methylamino)nonan-1-ol 化学的及び物理的性質

名前と識別子

-

- N-Boc-9-(methylamino)nonan-1-ol

- Carbamic acid, N-(9-hydroxynonyl)-N-methyl-, 1,1-dimethylethyl ester

- KQHXQVSNCWULPB-UHFFFAOYSA-N

- AT36520

- 1205552-71-1

- (9-Hydroxy-nonyl)-methyl-carbamic acid tert-butyl ester

- TERT-BUTYL (9-HYDROXYNONYL)(METHYL)CARBAMATE

- SCHEMBL1922814

-

- インチ: 1S/C15H31NO3/c1-15(2,3)19-14(18)16(4)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3

- InChIKey: KQHXQVSNCWULPB-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N(CCCCCCCCCO)C

計算された属性

- せいみつぶんしりょう: 273.23039385g/mol

- どういたいしつりょう: 273.23039385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 11

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- 密度みつど: 0.961±0.06 g/cm3(Predicted)

- ふってん: 360.1±11.0 °C(Predicted)

- 酸性度係数(pKa): 15.20±0.10(Predicted)

N-Boc-9-(methylamino)nonan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01JMAG-1g |

N-Boc-9-(methylamino)nonan-1-ol |

1205552-71-1 | 97% | 1g |

$492.00 | 2023-12-26 | |

| Aaron | AR01JMIS-500mg |

N-Boc-9-(methylamino)nonan-1-ol |

1205552-71-1 | 97% | 500mg |

$370.00 | 2025-02-12 | |

| 1PlusChem | 1P01JMAG-250mg |

N-Boc-9-(methylamino)nonan-1-ol |

1205552-71-1 | 97% | 250mg |

$220.00 | 2023-12-26 | |

| 1PlusChem | 1P01JMAG-500mg |

N-Boc-9-(methylamino)nonan-1-ol |

1205552-71-1 | 97% | 500mg |

$320.00 | 2023-12-26 | |

| Aaron | AR01JMIS-1g |

N-Boc-9-(methylamino)nonan-1-ol |

1205552-71-1 | 97% | 1g |

$561.00 | 2025-02-12 | |

| Aaron | AR01JMIS-250mg |

N-Boc-9-(methylamino)nonan-1-ol |

1205552-71-1 | 97% | 250mg |

$249.00 | 2025-02-12 |

N-Boc-9-(methylamino)nonan-1-ol 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1205552-71-1 (N-Boc-9-(methylamino)nonan-1-ol) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量